1-(Difluoromethoxy)-4-ethynyl-2-fluorobenzene
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Overview
Description
1-(Difluoromethoxy)-4-ethynyl-2-fluorobenzene is an organic compound characterized by the presence of difluoromethoxy, ethynyl, and fluorobenzene groups
Preparation Methods
The synthesis of 1-(Difluoromethoxy)-4-ethynyl-2-fluorobenzene typically involves the introduction of difluoromethoxy and ethynyl groups onto a fluorobenzene ring. One common method includes the use of difluoromethylation reagents to introduce the difluoromethoxy group, followed by ethynylation reactions to attach the ethynyl group. Industrial production methods often employ metal-based catalysts to facilitate these transformations under controlled conditions .
Chemical Reactions Analysis
1-(Difluoromethoxy)-4-ethynyl-2-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.
Cross-Coupling Reactions: The ethynyl group allows for cross-coupling reactions with various aryl halides using palladium or copper catalysts
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and dimethyl sulfoxide, and catalysts such as palladium on carbon and copper iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Difluoromethoxy)-4-ethynyl-2-fluorobenzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)-4-ethynyl-2-fluorobenzene involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The difluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets within proteins, while the ethynyl group can form covalent bonds with nucleophilic residues .
Comparison with Similar Compounds
1-(Difluoromethoxy)-4-ethynyl-2-fluorobenzene can be compared with other fluorinated compounds such as:
1-(Difluoromethoxy)-4-ethynylbenzene: Lacks the additional fluorine atom on the benzene ring, which may affect its reactivity and biological activity.
1-(Trifluoromethoxy)-4-ethynyl-2-fluorobenzene: Contains a trifluoromethoxy group instead of a difluoromethoxy group, which can significantly alter its chemical properties and interactions
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(difluoromethoxy)-4-ethynyl-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O/c1-2-6-3-4-8(7(10)5-6)13-9(11)12/h1,3-5,9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJNPDOPSBQNTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)OC(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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